molecular formula C20H13Cl3N2O B2575754 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338978-86-2

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

Cat. No.: B2575754
CAS No.: 338978-86-2
M. Wt: 403.69
InChI Key: SUNHPZIIXVCOMB-UHFFFAOYSA-N
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Description

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Etherification: The final step involves the etherification of the chlorinated benzimidazole with 2-chlorobenzyl alcohol in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1H-benzimidazole
  • 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole
  • 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-benzimidazole

Uniqueness

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is unique due to the specific arrangement of chlorine atoms and the benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O/c21-15-7-5-13(6-8-15)20-24-18-10-9-16(22)11-19(18)25(20)26-12-14-3-1-2-4-17(14)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNHPZIIXVCOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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